N-Boc-2-aminoacetaldehyde N-Boc-2-aminoacetaldehyde Pyrroloproline precursor. Substrate analog for ethanolamine ammonia-lyase. Component in the synthesis of carbohydrates.
N-Boc-2-aminoacetaldehyde is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.

Brand Name: Vulcanchem
CAS No.: 89711-08-0
VCID: VC21098103
InChI: InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
SMILES: CC(C)(C)OC(=O)NCC=O
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

N-Boc-2-aminoacetaldehyde

CAS No.: 89711-08-0

Cat. No.: VC21098103

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2-aminoacetaldehyde - 89711-08-0

Specification

Description Pyrroloproline precursor. Substrate analog for ethanolamine ammonia-lyase. Component in the synthesis of carbohydrates.
N-Boc-2-aminoacetaldehyde is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.

CAS No. 89711-08-0
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name tert-butyl N-(2-oxoethyl)carbamate
Standard InChI InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
Standard InChI Key ACNRTYKOPZDRCO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC=O
Canonical SMILES CC(C)(C)OC(=O)NCC=O

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